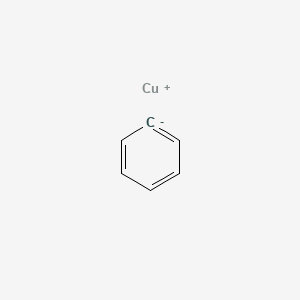
Benzene;copper(1+)
Descripción
"Benzene;copper(1+)" refers to a coordination complex where a copper(I) ion (Cu⁺) interacts with benzene (C₆H₆) as a ligand. Benzene's resonance-stabilized planar structure (bond length: 1.40 Å) facilitates π-electron donation to metal centers, enhancing complex stability . Copper(I) complexes with aromatic hydrocarbons are often studied for their catalytic and electronic properties, such as in oxidative coupling reactions (e.g., C–H activation) .
Propiedades
Número CAS |
3220-49-3 |
|---|---|
Fórmula molecular |
C6H5Cu |
Peso molecular |
140.65 g/mol |
Nombre IUPAC |
benzene;copper(1+) |
InChI |
InChI=1S/C6H5.Cu/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
Clave InChI |
MKHQMLKDCBPKBC-UHFFFAOYSA-N |
SMILES |
C1=CC=[C-]C=C1.[Cu+] |
SMILES canónico |
C1=CC=[C-]C=C1.[Cu+] |
Origen del producto |
United States |
Métodos De Preparación
Phenylcopper can be synthesized through several methods. One of the earliest methods involves the reaction of phenylmagnesium iodide with copper(I) iodide . Another method, developed by Henry Gilman, involves the transmetallation of phenylmagnesium iodide with copper(I) chloride . Additionally, phenylcopper can be obtained by reacting phenyl lithium with copper(I) bromide in diethyl ether . These methods typically require controlled conditions to ensure the stability and purity of the compound.
Análisis De Reacciones Químicas
Phenylcopper undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It reacts with water to form red copper(I) oxide and varying amounts of benzene and biphenyl . Phenylcopper also forms stable complexes with tributylphosphine and triphenylphosphine . When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers (aggregates of two or three molecules) . These reactions highlight the compound’s versatility and reactivity under different conditions.
Aplicaciones Científicas De Investigación
Phenylcopper has numerous applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds . In biology and medicine, copper complexes, including phenylcopper, have been studied for their antimicrobial and anticancer properties . The compound’s ability to form stable complexes with other molecules makes it valuable in the development of new drugs and therapeutic agents . In industry, phenylcopper is used in the production of flame retardants and other materials with enhanced thermal and mechanical properties .
Mecanismo De Acción
The mechanism of action of phenylcopper involves its ability to form stable complexes with various ligands and substrates . In biological systems, copper ions can interact with enzymes and proteins, affecting their function and activity . Copper complexes, including phenylcopper, can generate reactive oxygen species (ROS) that induce oxidative stress and damage to cellular components . This property is particularly useful in antimicrobial and anticancer applications, where the generation of ROS can lead to the destruction of pathogenic cells .
Comparación Con Compuestos Similares
Structural and Electronic Properties
Table 1: Key Properties of Benzene;copper(1+) and Related Compounds
- Benzene;copper(1+) exhibits exceptional stability due to benzene's delocalized π-electrons, which form strong charge resonance (CR) interactions with Cu⁺. This is evidenced by studies on benzene-toluene clusters, where charge distribution spans multiple aromatic molecules .
- Toluene;copper(1+) shows reduced stability compared to benzene analogs due to methyl group electron-donating effects, which disrupt π-conjugation and alter charge localization .
- Ethylbenzene;copper(1+) and xylene;copper(1+) face steric and electronic challenges, respectively. Ethyl groups hinder coordination, while xylene isomers (ortho, meta, para) exhibit variable charge distribution patterns .
Thermodynamic and Kinetic Behavior
- Hydrogenation Stability : Benzene's thermodynamic stability (36 kcal/mol above expected) translates to robust Cu⁺ complexes. Toluene and xylene complexes are less stable, as substituents reduce resonance stabilization.
- Catalytic Activity : Copper(I)-benzene systems are pivotal in cross-coupling reactions (e.g., C–H activation), outperforming ethylbenzene analogs due to stronger π-backbonding .
Charge Distribution Studies
- In benzene-toluene clusters (e.g., B₁T₂⁺), charge resonance disperses Cu⁺'s positive charge across multiple aromatic rings, mimicking behavior in pure benzene complexes .
- Substituted aromatics like 1,2-dimethoxybenzene (CAS 91-16-7) show altered charge distribution due to electron-rich substituents, reducing Cu⁺ coordination efficiency .
Environmental and Health Implications
- Benzene itself is a known carcinogen (IARC Group 1), but Cu⁺ complexes may mitigate volatility and exposure risks . Substituted analogs (e.g., ethylbenzene) have lower carcinogenicity but higher environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


